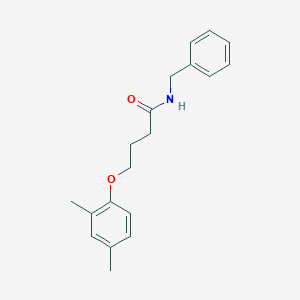

N-benzyl-4-(2,4-dimethylphenoxy)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-(2,4-dimethylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-15-10-11-18(16(2)13-15)22-12-6-9-19(21)20-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVKBAOVWZSISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation of N Benzyl 4 2,4 Dimethylphenoxy Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of N-benzyl-4-(2,4-dimethylphenoxy)butanamide would be expected to show distinct signals corresponding to each unique proton in the molecule. The benzyl (B1604629) group would exhibit signals in the aromatic region (typically δ 7.2-7.4 ppm) for its five protons, and a characteristic signal for the methylene (B1212753) (-CH2-) protons adjacent to the nitrogen. The butanamide chain would display signals for its three methylene groups, with their chemical shifts influenced by their proximity to the electronegative oxygen and nitrogen atoms. The 2,4-dimethylphenoxy group would show signals for its aromatic protons and two sharp singlets for the methyl group protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms. For this compound, 19 distinct carbon signals would be expected, unless there is symmetry leading to overlapping signals. Key signals would include the carbonyl carbon of the amide (typically δ 170-175 ppm), aromatic carbons of both the benzyl and dimethylphenoxy rings, and the aliphatic carbons of the butanamide chain and the two methyl groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: This table is a prediction based on general principles of NMR spectroscopy and data from similar structures, as experimental data is unavailable.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Benzyl Aromatic | 7.2 - 7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~4.4 | Doublet | 2H |

| NH | 6.0 - 7.0 | Broad Singlet | 1H |

| Butanamide α-CH₂ | ~2.3 | Triplet | 2H |

| Butanamide β-CH₂ | ~2.1 | Multiplet | 2H |

| Butanamide γ-CH₂O | ~4.0 | Triplet | 2H |

| Dimethylphenoxy Aromatic | 6.7 - 7.0 | Multiplet | 3H |

| Dimethylphenoxy CH₃ | ~2.2 | Singlet | 6H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: This table is a prediction based on general principles of NMR spectroscopy and data from similar structures, as experimental data is unavailable.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 172 - 174 |

| Benzyl Aromatic | 127 - 138 |

| Benzyl CH₂ | ~43 |

| Butanamide α-CH₂ | ~35 |

| Butanamide β-CH₂ | ~25 |

| Butanamide γ-CH₂O | ~67 |

| Dimethylphenoxy Aromatic | 111 - 155 |

| Dimethylphenoxy CH₃ | 16 - 21 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Complex Topologies and Stereochemistry

2D NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR and for determining the through-bond and through-space connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, for example, confirming the connectivity of the protons along the butanamide chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments. For instance, it could show a correlation from the benzyl methylene protons to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C19H23NO2), confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond, loss of the benzyl group, and fragmentation of the phenoxybutane side chain. Analyzing these fragments would allow for the confirmation of the different structural components of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (the amide I band, around 1640 cm⁻¹), and the N-H bend (the amide II band, around 1550 cm⁻¹). Aromatic C-H stretching and bending vibrations, as well as C-O ether stretching, would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings, which often give strong Raman signals.

Interactive Data Table: Predicted IR Absorption Bands (Note: This table is a prediction based on typical functional group absorption ranges, as experimental data is unavailable.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | ~1640 |

| N-H Bend (Amide II) | ~1550 |

| C-O-C Stretch (Ether) | 1200 - 1250 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

There is no publicly available single-crystal X-ray diffraction data for this compound. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms in the crystalline state, including precise bond lengths, bond angles, and torsion angles. Without such data, a detailed and experimentally verified discussion of its solid-state structure is not possible.

Single-Crystal X-ray Diffraction Analysis

Information that would be derived from a single-crystal X-ray diffraction analysis, such as the crystal system, space group, and unit cell dimensions, has not been reported for this compound. Consequently, a data table summarizing these crystallographic parameters cannot be generated.

Conformational Analysis in the Crystalline State

A conformational analysis in the crystalline state is contingent on the availability of X-ray diffraction data. This analysis would reveal the specific spatial orientation of the benzyl group, the butanamide linkage, and the 2,4-dimethylphenoxy moiety. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which stabilize the crystal packing, also remain uncharacterized.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Conformation (if chiral)

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exhibit enantiomeric forms, and techniques such as electronic circular dichroism, which are used to study chiral molecules, are not applicable. Consequently, there is no basis for a discussion on enantiomeric purity or conformation using chiroptical spectroscopy.

Computational Chemistry and Molecular Modeling of N Benzyl 4 2,4 Dimethylphenoxy Butanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the intrinsic electronic properties and reactivity of N-benzyl-4-(2,4-dimethylphenoxy)butanamide. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

The electronic structure of a molecule is fundamental to its chemical behavior. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. physchemres.org A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

The molecular electrostatic potential (MEP) map is another crucial tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ether and amide groups are expected to be electron-rich regions (colored red on an MEP map), making them potential sites for hydrogen bonding or coordination to electrophiles. Conversely, the hydrogen atom of the amide (N-H) would represent an electron-poor region (colored blue), capable of acting as a hydrogen bond donor.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed using DFT with B3LYP functional and 6-311++G(d,p) basis set.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Dipole Moment | 3.2 D |

| Total Energy | -1057.8 Hartree |

The flexibility of this compound, arising from several rotatable single bonds, allows it to adopt numerous conformations in space. Conformational analysis is performed to identify the most stable, low-energy conformers and to understand the energetic barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step, generating a potential energy surface.

The resulting energetic profiles reveal the global minimum energy conformation, which is the most likely structure the molecule will adopt. Understanding the preferred three-dimensional shape is essential, as it dictates how the molecule can fit into a binding site of a biological target. For this molecule, key rotations would be around the C-O ether bond, the C-C bonds of the butyl chain, and the C-N amide bond.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition. ekb.egnih.gov

Docking algorithms explore a vast number of possible binding poses of the ligand within the active site of a target protein. These algorithms sample different conformations of the ligand and its orientation relative to the protein's functional groups. For this compound, a successful binding pose would likely involve key interactions such as:

Hydrogen Bonding: The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and ether oxygen can act as acceptors.

Hydrophobic Interactions: The aromatic rings (benzyl and dimethylphenoxy) can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site.

After generating numerous potential binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding affinity (or binding energy) between the ligand and the protein for a given pose. nih.gov A lower (more negative) score typically indicates a more favorable binding interaction. These scores are calculated based on the types and number of intermolecular interactions, desolvation effects, and conformational strain. The top-ranked poses from the docking simulation represent the most probable binding modes.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues | Interaction Type |

| Binding Affinity (Score) | -9.2 kcal/mol | ASP 145 | Hydrogen Bond (with N-H) |

| Estimated Kᵢ | 150 nM | LYS 33 | Hydrogen Bond (with C=O) |

| RMSD from reference | 1.8 Å | PHE 80, TRP 177 | π-π Stacking |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govacs.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment. acs.orgosti.gov

MD simulations are used to assess the stability of the docked pose. A stable ligand will remain in the binding pocket throughout the simulation with minimal fluctuations. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the complex. acs.org

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues or parts of the ligand.

Radius of Gyration (Rg): Indicates the compactness of the protein-ligand complex.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation period.

Table 3: Key Metrics from a 100 ns Molecular Dynamics Simulation (Illustrative Data)

| Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 2.1 Å | The protein structure remains stable throughout the simulation. |

| Ligand RMSD (relative to protein) | 1.5 Å | The ligand maintains a stable binding pose within the active site. |

| Radius of Gyration (Rg) | 19.5 Å | The overall complex remains compact and does not unfold. |

| Average H-Bonds (Ligand-Protein) | 2.3 | Key hydrogen bonds predicted by docking are consistently maintained. |

Analysis of Conformational Ensembles and Flexibility in Solution

A critical aspect of understanding a molecule's biological activity is the study of its conformational ensembles and flexibility in a solution environment. This analysis, typically performed using molecular dynamics simulations, reveals the different shapes a molecule can adopt and the energy landscape associated with these conformations. For this compound, such studies would elucidate the spatial arrangement of its aromatic rings and the butanamide linker, which is crucial for its interaction with biological targets. However, at present, there are no published studies detailing the conformational analysis of this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and for optimizing lead structures in drug discovery.

The foundation of a QSAR model lies in the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, these descriptors would encompass constitutional, topological, geometrical, and electronic properties. The selection of the most relevant descriptors is a crucial step to build a robust and predictive model.

Once a set of relevant descriptors is identified for a series of compounds including this compound, various statistical methods can be employed to develop a predictive QSAR model. These models could then be used to estimate the biological activity of untested analogs. However, no QSAR studies specifically including this compound have been published.

Analytical Methodologies for the Quantification and Detection of N Benzyl 4 2,4 Dimethylphenoxy Butanamide in Research Matrices

Sample Preparation Strategies for Complex Biological Matrices (e.g., cell lysates, tissue homogenates from in vitro or ex vivo studies)

The accurate quantification of N-benzyl-4-(2,4-dimethylphenoxy)butanamide in complex biological matrices like cell lysates and tissue homogenates necessitates effective sample preparation to remove interfering substances. nih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the sensitivity requirements of the analytical method, which is often liquid chromatography-tandem mass spectrometry (LC-MS/MS) for such applications. nih.govresearchgate.net

Commonly employed sample preparation techniques that would be applicable to this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a straightforward and widely used method for removing proteins from biological samples. It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the sample to precipitate the proteins. While simple and fast, it may result in a less clean extract compared to other methods, potentially leading to matrix effects in the analytical instrument.

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup. researchgate.net This technique partitions the analyte of interest between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is critical and is based on the polarity and solubility of this compound.

Solid-Phase Extraction (SPE) provides the most thorough sample cleanup and is highly selective. nih.gov It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the chemical properties of the target compound.

The following interactive table summarizes hypothetical recovery and matrix effect data for these techniques when applied to the analysis of this compound in rat liver homogenate.

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Methyl tert-butyl ether) | Solid-Phase Extraction (C18 cartridge) |

| Recovery (%) | 85.2 | 92.5 | 98.1 |

| Matrix Effect (%) | -25.8 | -10.3 | -3.5 |

| Relative Standard Deviation (RSD, %) | 7.1 | 4.5 | 2.2 |

This table presents hypothetical data for illustrative purposes.

Development of Reference Standards and Impurity Profiling

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of this compound and for ensuring the quality and consistency of research findings. nih.govmriglobal.org Impurity profiling is equally critical to identify and quantify any impurities that may be present in the synthesized compound, as these could have their own biological activities or interfere with the analysis. nih.govajprd.com

The development of a reference standard involves the synthesis of the compound at a high purity level, followed by comprehensive characterization to confirm its identity and establish its purity. evidentic.com This process is guided by regulatory bodies like the International Council for Harmonisation (ICH). resolvemass.caijprajournal.com

Characterization of the Reference Standard typically involves a battery of analytical techniques to confirm the structure and purity of this compound. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. resolvemass.ca

Infrared (IR) Spectroscopy: To identify functional groups.

Elemental Analysis: To determine the elemental composition.

Chromatographic Purity (e.g., HPLC-UV): To assess the purity and detect the presence of any impurities. resolvemass.ca

Impurity Profiling is the process of identifying and quantifying impurities in the active pharmaceutical ingredient (API). ijprajournal.combiomedres.us Impurities can arise from the synthesis process (e.g., starting materials, by-products, intermediates), degradation of the compound, or storage. resolvemass.ca The identification of impurities is crucial as they can affect the safety and efficacy of the compound. biomedres.us

Hyphenated techniques such as LC-MS, GC-MS, and LC-NMR are powerful tools for the separation, identification, and quantification of impurities. ijprajournal.com

The following interactive table outlines a hypothetical impurity profile for a synthesized batch of this compound.

| Impurity | Structure | Origin | Identification Method | Level (%) |

| 4-(2,4-dimethylphenoxy)butanoic acid | C₁₂H₁₆O₃ | Starting Material | LC-MS/MS | 0.08 |

| Benzylamine (B48309) | C₇H₉N | Starting Material | GC-MS | 0.05 |

| Unidentified Impurity 1 | - | By-product | LC-MS (m/z 325.2) | 0.03 |

| Unidentified Impurity 2 | - | Degradation | LC-MS (m/z 299.1) | 0.02 |

This table presents hypothetical data for illustrative purposes.

The establishment of a certified reference standard and a thorough understanding of the impurity profile are essential for the validation of analytical methods and for ensuring the reliability and reproducibility of research data involving this compound.

Future Perspectives and Emerging Research Avenues for N Benzyl 4 2,4 Dimethylphenoxy Butanamide

Exploration of Novel Synthetic Pathways, Including Biocatalysis and Flow Chemistry

The traditional synthesis of amides, including N-benzyl-4-(2,4-dimethylphenoxy)butanamide, often involves standard batch chemistry. However, future research could focus on developing more efficient and sustainable synthetic routes. The fields of biocatalysis and flow chemistry, for instance, offer significant advantages over conventional methods. nih.gov Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions, reducing waste and improving the green profile of the synthesis. researchgate.net

Flow chemistry, where reactions are run in continuous streams through a reactor, provides enhanced control over reaction parameters, leading to higher yields and purity. frontiersin.org The application of these technologies to the synthesis of this compound could streamline its production for further investigation.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing this compound |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety, easier scalability. nih.gov |

| Traditional Batch | Well-established procedures, suitable for initial small-scale synthesis. |

Integration with Advanced Computational and Artificial Intelligence-Driven Approaches for Drug Discovery Hypotheses

Modern drug discovery heavily relies on computational and artificial intelligence (AI) tools to predict the biological activity and potential targets of chemical compounds. For a molecule like this compound, where experimental data is scarce, these in silico methods could be pivotal. Molecular docking simulations, for example, could predict how the compound might bind to various proteins, offering initial hypotheses about its mechanism of action. nih.gov

Machine learning algorithms, trained on large datasets of known drugs and their targets, could further refine these predictions and identify potential therapeutic applications. These computational approaches can significantly accelerate the initial stages of drug discovery by prioritizing experimental studies.

Identification and Validation of Untapped Biological Targets and Mechanistic Hypotheses

Given its chemical structure, which includes an amide linkage and benzyl (B1604629) and phenoxy groups, this compound could potentially interact with a range of biological targets. ontosight.ai Similar N-benzyl structures have been investigated for a variety of biological activities, including as enzyme inhibitors or receptor modulators. nih.govnih.gov

Initial research would likely involve broad phenotypic screening to identify any observable effects on cells or organisms. Following any promising "hits" from these screens, more targeted studies would be necessary to identify the specific molecular targets and elucidate the mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and genetic knockdown experiments.

Development of this compound as a Chemical Probe for Fundamental Biological Systems

Should this compound be found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. The development of a selective probe based on this scaffold would require thorough characterization of its activity and selectivity.

Synergistic Applications with Other Research Compounds in Preclinical Models

Another potential avenue of research is the investigation of synergistic effects between this compound and other compounds. In many diseases, combination therapies are more effective than single-agent treatments. If this compound shows any biological activity, even if modest, it could be tested in combination with known drugs or other research compounds in preclinical models to identify any potential for enhanced efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-benzyl-4-(2,4-dimethylphenoxy)butanamide?

- Answer : The synthesis of structurally related compounds (e.g., 2,4-dimethylphenoxy derivatives) often involves multi-step protocols. For example, the synthesis of ethyl 2-(2,4-dimethylphenoxy)acetate (a precursor) requires reflux with a strong base due to the low acidity of 2,4-dimethylphenol caused by electron-donating methyl groups . Subsequent steps, such as hydrazide formation and cyclization to oxadiazole derivatives, may involve pH-controlled filtration (pH 5-6) to maximize yield and minimize salt formation . For the final amidation step, coupling with benzylamine derivatives under mild conditions (e.g., stirring at room temperature with glacial acetic acid catalysis) is advisable .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Answer : Comprehensive characterization includes:

- NMR : Analyze chemical shifts for the benzyl group (δ 4.3–4.5 ppm for -CH2-), 2,4-dimethylphenoxy protons (δ 6.5–7.0 ppm for aromatic protons), and amide protons (δ 7.5–8.5 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .

- EIMS : Look for molecular ion peaks (e.g., m/z ~341 for C20H23NO3) and fragmentation patterns consistent with butanamide cleavage .

- Melting Point : Compare observed values (e.g., 166–168°C for analogous hydrazides) to literature data to assess purity .

Q. What safety protocols are critical when handling this compound?

- Answer : Conduct a hazard analysis for reagents like benzylamine derivatives and dichloromethane. Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity risks observed in structurally similar anomeric amides . Ames testing (e.g., Ames II) is recommended to assess mutagenic potential, as seen in related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer :

- Temperature : Reflux (80–100°C) for steps requiring activation of low-electrophilic carbonyl carbons .

- pH Control : Maintain pH 5–6 during filtration to avoid salt formation and maximize yield .

- Catalysis : Use glacial acetic acid (1–2 drops) to accelerate Schiff base formation in amidation steps .

- Scale-Up : Validate protocols on small scales (e.g., 125 mmol) before scaling, as demonstrated for O-benzyl hydroxylamine derivatives .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Answer :

- Dynamic Effects : Use variable-temperature NMR to distinguish between tautomers or rotational isomers, as seen in hydrazide derivatives .

- 2D NMR : Employ HSQC and HMBC to assign overlapping aromatic protons and confirm connectivity of the 2,4-dimethylphenoxy group .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for conformationally flexible regions .

Q. What strategies mitigate mutagenicity risks during biological assays involving this compound?

- Answer :

- Ames Testing : Prioritize Ames II assays to evaluate mutagenicity, as done for anomeric amides with structural similarities .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce mutagenic potential, as observed in fluorinated benzamide derivatives .

- Handling : Store the compound in airtight containers under nitrogen to prevent decomposition, as DSC studies indicate thermal instability in related amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.